molecular formula C16H22N4O2S B5462145 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B5462145
M. Wt: 334.4 g/mol
InChI Key: WBXOVKCKIGFILJ-UHFFFAOYSA-N
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Description

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

The synthesis of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves the condensation of 4,5-diethyl-1,2,4-triazole-3-thiol with an appropriate acylating agent, such as 4-ethoxyphenylacetyl chloride, under basic conditions. The reaction is usually carried out in a polar solvent like methanol or ethanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it is believed to inhibit the synthesis of essential proteins in bacteria by binding to their ribosomal subunits. As an anticancer agent, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Properties

IUPAC Name

2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-4-14-18-19-16(20(14)5-2)23-11-15(21)17-12-7-9-13(10-8-12)22-6-3/h7-10H,4-6,11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXOVKCKIGFILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1CC)SCC(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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